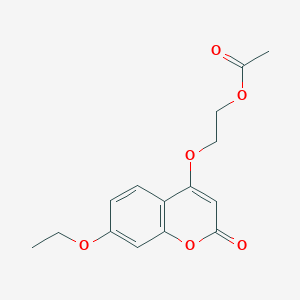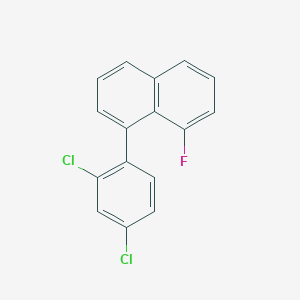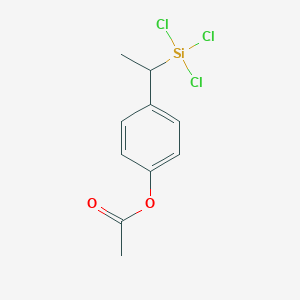
Benzyl 2,6-dichloro-3-hydroxyisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-二氯-3-羟基异烟酸苄酯是一种有机化合物,其分子式为C13H9Cl2NO3,分子量为298.12146 。该化合物以苄基连接到 2,6-二氯-3-羟基异烟酸部分为特征。由于其独特的化学性质,它被用于各种科学研究应用中。
准备方法
2,6-二氯-3-羟基异烟酸苄酯的合成通常涉及 2,6-二氯-3-羟基异烟酸与苄醇的酯化反应。 反应通常在脱水剂(如亚硫酰氯或二环己基碳二亚胺 (DCC))的存在下进行,以促进酯键的形成 。反应条件通常包括在二氯甲烷或甲苯等适当溶剂中回流反应物。
工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统以确保一致的产品质量和产量。
化学反应分析
2,6-二氯-3-羟基异烟酸苄酯会经历各种化学反应,包括:
氧化: 羟基可以使用高锰酸钾或三氧化铬等氧化剂氧化形成酮或醛。
还原: 可以使用锂铝氢化物等还原剂还原化合物以去除氯原子或将酯基转化为醇。
取代: 可以通过亲核取代反应用其他官能团取代氯原子。这些反应的常用试剂包括甲醇钠或叔丁醇钾。
从这些反应中形成的主要产物取决于所用试剂和条件。例如,羟基的氧化会产生酮或醛,而氯原子的亲核取代可以引入各种官能团。
科学研究应用
2,6-二氯-3-羟基异烟酸苄酯在多个科学研究领域得到应用:
化学: 它作为合成更复杂有机分子的前体,并用于涉及酯化和取代反应的研究。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗炎特性。
医学: 正在进行研究以探索其作为治疗剂的潜力,特别是在开发新药物方面。
工业: 它用于生产药物,以及作为合成其他化合物的中间体。
作用机制
2,6-二氯-3-羟基异烟酸苄酯发挥其作用的机制尚不完全清楚。据信它与特定的分子靶标和通路相互作用。羟基和氯基的存在表明可能与酶和受体相互作用,从而导致各种生物效应。需要进一步研究以阐明所涉及的确切分子靶标和通路。
相似化合物的比较
2,6-二氯-3-羟基异烟酸苄酯可以与其他类似化合物进行比较,例如:
烟酸苄酯: 用作局部制剂中的血管扩张剂和发红剂.
2,6-二氯异烟酸: 各种有机化合物的合成前体。
3-羟基异烟酸: 以其潜在的生物活性而闻名。
2,6-二氯-3-羟基异烟酸苄酯的独特性在于其官能团的特定组合,这赋予了其独特的化学和生物学特性。
属性
CAS 编号 |
185423-00-1 |
|---|---|
分子式 |
C13H9Cl2NO3 |
分子量 |
298.12 g/mol |
IUPAC 名称 |
benzyl 2,6-dichloro-3-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C13H9Cl2NO3/c14-10-6-9(11(17)12(15)16-10)13(18)19-7-8-4-2-1-3-5-8/h1-6,17H,7H2 |
InChI 键 |
OLAJCVCBSFDZRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=NC(=C2O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-](/img/structure/B11833527.png)

![2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-](/img/structure/B11833534.png)
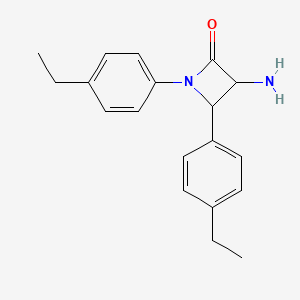


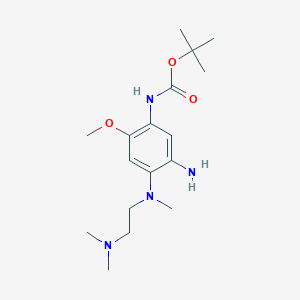
![(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one](/img/structure/B11833567.png)
![(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833575.png)

